molecular formula C13H9ClFN3OS B2382544 N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide CAS No. 866014-51-9

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B2382544
CAS No.: 866014-51-9
M. Wt: 309.74
InChI Key: DJLMNZFDJBKACB-UHFFFAOYSA-N
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Description

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological activities and ability to form stable complexes with transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-chloropyridine-3-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with potassium thiocyanate to form the desired thiourea derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential antibacterial, antifungal, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metals, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
  • **2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
  • **2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide

Uniqueness

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming stable metal complexes, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3OS/c14-11-10(6-3-7-16-11)17-13(20)18-12(19)8-4-1-2-5-9(8)15/h1-7H,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMNZFDJBKACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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